molecular formula C15H17N3O3S B3028306 Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate CAS No. 1823822-55-4

Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate

Cat. No.: B3028306
CAS No.: 1823822-55-4
M. Wt: 319.4
InChI Key: RHWNUNCWITXKGU-UHFFFAOYSA-N
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Description

Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate (CAS: 1823822-55-4) is a heterocyclic compound featuring a morpholine ring fused with a 2-aminothiazole moiety and a benzyl ester group. It is characterized by high purity (>98%) and is primarily used in pharmaceutical research for drug formulation studies . The compound’s synthesis involves DMSO-based master liquid preparation, followed by sequential solvent additions (PEG300, Tween 80, or corn oil) to achieve in vivo formulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(2-amino-1,3-thiazol-4-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c16-14-17-12(10-22-14)13-9-20-7-6-18(13)15(19)21-8-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWNUNCWITXKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146787
Record name 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823822-55-4
Record name 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823822-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(2-amino-4-thiazolyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the aminothiazole ring, which is then coupled with a morpholine derivativeReaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminothiazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The benzyl group and morpholine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Analogues

a. N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl) Derivatives (Compounds 3d–3i) These compounds share the 2-aminothiazol-4-yl core but differ in substituents attached to the phenyl ring (e.g., methoxybenzamide, naphthamide). Key comparisons include:

Property Benzyl 3-(2-Aminothiazol-4-yl)morpholine-4-carboxylate Compound 3d (Methoxybenzamide) Compound 3i (Naphthylacetamide)
Melting Point (°C) Not reported 202–203 246–247
Yield (%) Not reported 88 81
Functional Groups Morpholine, benzyl ester Methoxybenzamide Naphthylacetamide
Bioactivity Research-specific (unpublished) Antimicrobial (implied by thiazole) Antimicrobial (implied by thiazole)

The morpholine ring in the target compound likely enhances solubility compared to the phenyl-acylated derivatives (3d–3i), which exhibit higher melting points due to rigid aromatic substituents .

b. QY-5844 and QJ-0494 (Combi-Blocks) These thiazole derivatives feature benzylamino and carboxylic acid groups. QY-5844 (2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid) and QJ-0494 (2-(Benzylamino)-1,3-thiazole-4-carboxylic acid) have 95% purity, lower than the target compound’s 98% .

Morpholine-Containing Analogues

a. (2S,3R)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS: 1147849-07-7) This compound shares the benzyl-morpholine-carboxylate backbone but lacks the 2-aminothiazole group. Instead, it incorporates diphenyl and keto groups, leading to a higher structural similarity score (1.00) but divergent reactivity. The keto group may confer susceptibility to nucleophilic attack, unlike the stable thiazole moiety in the target compound .

b. Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS: 2682112-43-0) This analogue replaces the 2-aminothiazole with an aminomethyl group.

Aztreonam-Related Compounds

Open-ring aztreonam derivatives (e.g., (2S,3S)-2-[(Z)-2-[2-Aminothiazol-4-yl]-2-[2-carboxypropan-2-yloxyimino]acetamido]-3-(sulfoamino)butanoic acid) contain the 2-aminothiazole group critical for β-lactam antibiotic activity. However, the target compound’s morpholine ring and benzyl ester distinguish it from these zwitterionic, sulfonated structures, which are optimized for Gram-negative bacterial penetration .

Key Research Findings

  • Synthetic Flexibility : The target compound’s benzyl ester allows for facile deprotection to free carboxylic acids, enabling modular drug design .
  • Formulation Challenges : DMSO-based preparation is critical for solubility, contrasting with aztreonam analogues, which use aqueous buffers .

Biological Activity

Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring linked to a benzyl group and a 2-aminothiazole moiety. Its molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of approximately 250.33 g/mol. The presence of the thiazole ring is notable for its role in biological activity, particularly in targeting various enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, particularly those associated with leukemia and breast cancer. The thiazole moiety is believed to enhance its affinity for cancer-related targets.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth
AnticancerMDA-MB-231 (breast cancer)IC₅₀ = 12 µM (moderate cytotoxicity)
AnticancerK562 (leukemia)Induction of apoptosis

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating effective antimicrobial activity.

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of this compound on MDA-MB-231 breast cancer cells revealed an IC₅₀ value of 12 µM, suggesting moderate cytotoxicity. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in cell metabolism and proliferation.
  • Disruption of Cell Membrane Integrity : For antimicrobial action, the compound could disrupt bacterial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with morpholine carboxylate precursors via nucleophilic substitution or amidation. For example, intermediates like 3-(2-aminothiazol-4-yl)morpholine can be synthesized using tert-butyl-protected morpholine carboxylates, followed by benzyl esterification . Characterization typically employs FT-IR (to confirm amine and carbonyl groups), 1H^1 \text{H}-/13C^{13} \text{C}-NMR (to verify regiochemistry and substituent orientation), and HRMS (for molecular weight validation) .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is optimal for purity analysis. Stability studies under thermal (40–60°C) and hydrolytic (acid/base buffers) conditions, monitored via TLC or LC-MS, can identify degradation products. Elemental analysis ensures stoichiometric consistency .

Q. How is the 2-aminothiazole moiety structurally confirmed, and what are its spectroscopic signatures?

  • Methodological Answer : The 2-aminothiazole ring is confirmed by 1H^1 \text{H}-NMR peaks at δ 6.8–7.2 ppm (thiazole C-H) and δ 4.5–5.5 ppm (amine protons, broad). IR shows N-H stretches at ~3300 cm1^{-1} and C=N/C-S vibrations at 1600–1500 cm1^{-1}. HRMS fragmentation patterns further validate the moiety .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be resolved, particularly for morpholine ring conformers?

  • Methodological Answer : Dynamic NMR (DNMR) or variable-temperature (VT) NMR can distinguish between conformational isomers of the morpholine ring. For example, coalescence temperatures near 0°C may indicate slow interconversion between chair and twist-boat conformers. Computational modeling (DFT) can predict stable conformers and guide spectral interpretation .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates like 2-aminothiazole derivatives?

  • Methodological Answer : Protecting groups (e.g., benzyl esters, Boc groups) prevent undesired side reactions. For thiazole ring formation, Hantzsch synthesis (α-haloketones + thiourea) under inert atmospheres improves yields. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances intermediate stability .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s pharmacological potential?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the morpholine nitrogen (e.g., alkylation) or thiazole C-5 position to alter lipophilicity .
  • Assays : Screen against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase for anti-TB activity) using microplate-based IC50_{50} determination. For anticancer activity, use MTT assays on A549/MCF-7 cells with dose-response curves (1–100 µM) .
  • Data Analysis : Compare logP (HPLC-derived) and IC50_{50} values using regression models to identify critical substituents .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for derivatives?

  • Methodological Answer : Polymorphism or solvate formation may cause variations. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., DMSO vs. ethanol) and compare melting ranges. Validate purity via HPLC before concluding structural anomalies .

Q. What steps validate unexpected biological activity in preliminary screens (e.g., false positives in anti-TB assays)?

  • Methodological Answer :

  • Counter-Screening : Test against non-pathogenic mycobacteria (e.g., M. smegmatis) to rule out non-specific effects.
  • Cytotoxicity Controls : Use HEK293 or Vero cells to ensure activity is not due to general cytotoxicity.
  • Enzyme Inhibition : Confirm target engagement via recombinant enzyme assays (e.g., Mtb InhA inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate

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